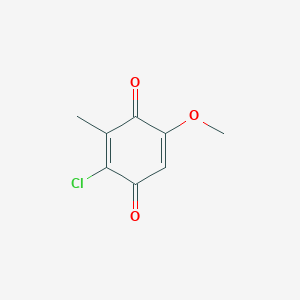![molecular formula C18H32ClN3O6S B1260789 (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BO 2727 is a member of carbapenems.
Aplicaciones Científicas De Investigación
Ring Opening and Pyrrolidine Derivatives Formation
Research by Valiullina et al. (2020) explores the reaction of ethylamine and ethanolamine with a similar compound, leading to β-lactam ring opening and simultaneous amidation. This process results in the formation of enantiomerically pure pyrrolidine derivatives, illustrating the compound's potential in stereochemical transformations and synthesis of enantiomerically pure derivatives (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).
Synthesis of Radioactive Compounds
Swigor et al. (1988) describe the synthesis of a related compound using rhodium diacetate and other reactants. This synthesis approach is crucial for generating radioactive compounds for research, particularly in studying drug mechanisms and distribution (Swigor, Kim, & Pittman, 1988).
Antibacterial Activity
Ohtake et al. (1997) synthesized derivatives of a structurally similar compound, demonstrating potent antibacterial activity against various bacteria, including P. aeruginosa. This indicates the potential of the compound in developing new antibiotics (Ohtake et al., 1997).
Optimum pH Determination
Crocker et al. (2001) utilized potentiometric titration to determine the dissociation constants of a broad-spectrum antibiotic structurally akin to the compound . This research is important for optimizing isolation and purification processes in drug manufacturing (Crocker, Wang, & Mccauley, 2001).
Crystallinity Determination for Antibiotics
Kushida (2012) developed a method to analyze the crystallinity of E1010, a novel carbapenem antibiotic structurally related to the compound. This study is vital for quality control and formulation of pharmaceutical products (Kushida, 2012).
Propiedades
Nombre del producto |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride |
|---|---|
Fórmula molecular |
C18H32ClN3O6S |
Peso molecular |
454 g/mol |
Nombre IUPAC |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C18H29N3O5S.ClH.H2O/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3;;/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26);1H;1H2/t8-,9-,10+,11?,12-,13-,14-;;/m1../s1 |
Clave InChI |
FNSICOGCVDQJPU-XQVNCDRMSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3CC(NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O.O.Cl |
SMILES canónico |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O.O.Cl |
Sinónimos |
6-(1-hydroxyethyl)-2-(5-(1-hydroxy-3-N-methylaminopropyl)pyrrolidin-3-ylthio)1-methyl-1-carbapen-2-em-3-carboxylic acid hydrochloride hydrate BO 2727 BO-2727 L 739,428 L 739428 L-739,428 L-739428 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4R)-3-[(1R)-1-hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260706.png)
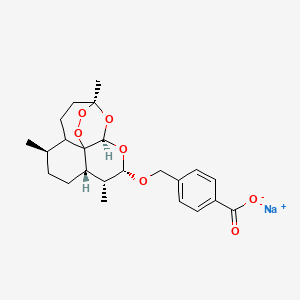

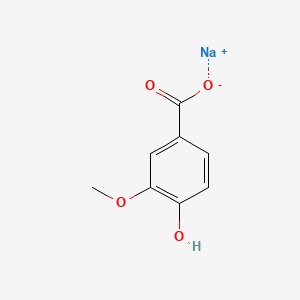

![(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-[[3-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260716.png)
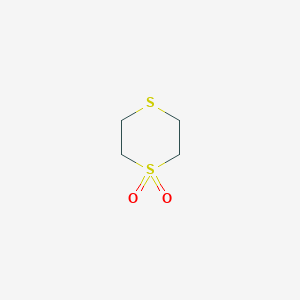
![(3R,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260721.png)

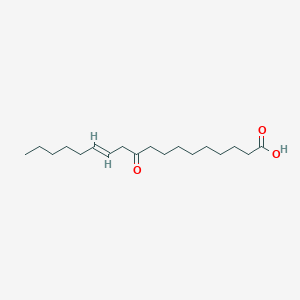
![7-Bromanyl-6-chloranyl-3-[2-oxidanylidene-3-(3-oxidanylpiperidin-2-yl)propyl]quinazolin-4-one; 2-oxidanylpropanoic acid](/img/structure/B1260726.png)
